molecular formula C19H20N2O5S B10755171 2-Anilino-5-aryloxazole 27

2-Anilino-5-aryloxazole 27

Cat. No.: B10755171
M. Wt: 388.4 g/mol
InChI Key: GOGIUMBXFRNDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GW580509X is a chemical compound known for its potential therapeutic applications, particularly in the field of cancer research. It is a kinase inhibitor that has shown significant cytotoxic effects on certain cancer cell lines, making it a promising candidate for further investigation in oncology .

Preparation Methods

The synthesis of GW580509X involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:

Chemical Reactions Analysis

GW580509X undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of bonds by the addition of water, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GW580509X has a wide range of scientific research applications, including:

Mechanism of Action

GW580509X exerts its effects by inhibiting specific kinases involved in cell cycle regulation and apoptosis. It targets the anaplastic lymphoma kinase (ALK) and insulin receptor (INSR) pathways, leading to the modulation of gene expression and subsequent induction of apoptosis in cancer cells. This mechanism makes it a promising candidate for targeted cancer therapy .

Comparison with Similar Compounds

GW580509X is unique in its dual targeting of ALK and INSR pathways, which distinguishes it from other kinase inhibitors. Similar compounds include:

  • GSK1713088A
  • GSK1751853A
  • GSK2186269A
  • GSK1173862A
  • GSK2220400A

These compounds share similar mechanisms of action but may differ in their specificity, potency, and therapeutic applications .

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

N-(5-ethylsulfonyl-2-methoxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C19H20N2O5S/c1-4-27(22,23)15-8-9-17(25-3)16(11-15)21-19-20-12-18(26-19)13-6-5-7-14(10-13)24-2/h5-12H,4H2,1-3H3,(H,20,21)

InChI Key

GOGIUMBXFRNDRK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)OC)NC2=NC=C(O2)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.